Home > Products > Screening Compounds P70157 > 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine
1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine - 49834-59-5

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine

Catalog Number: EVT-370323
CAS Number: 49834-59-5
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound serves as a key building block in the synthesis of various biologically active compounds, notably specific GSK-3 inhibitors. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine. The variations lie in the fluorine substitution at the 5-position and the amine group at the 3-position instead of a hydrazine substituent at the 4-position in the target compound. []

6-Amino-4-hydroxy-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound was investigated as a potential guanine antagonist and a potential cytostatic agent. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine. The presence of an amino group at the 6-position and a hydroxyl group at the 4-position differentiates it from the target compound, which has a hydrazine substituent at the 4-position. []

4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines

  • Compound Description: These compounds are of interest as potential intermediates in the synthesis of fully aromatic 1H-pyrazolo[3,4-b]quinolines, which hold significance as potential replacements for compounds synthesized via Friedländer condensation. []
  • Relevance: Though not directly derived from 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine, these compounds share a similar fused ring system. The quinoline moiety in these compounds incorporates the pyrazolo[3,4-b]pyridine core structure also present in the target compound. []

3-Methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-one derivatives

  • Compound Description: These derivatives were synthesized via a one-pot, four-component reaction using alum as a catalyst. This method is highlighted for its efficiency and environmentally friendly conditions. []
  • Relevance: While not directly derived from 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine, these compounds share the pyrazolo[3,4-b]pyridine core structure, highlighting the versatility of this scaffold in synthetic chemistry. []

N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides

  • Compound Description: This class of compounds exhibits potent and selective inhibitory activity towards SGK1 (serum and glucocorticoid regulated kinase 1). []
  • Relevance: Though these compounds feature a pyrazolo[3,4-b]pyrazine core, which differs slightly from the pyrazolo[3,4-b]pyridine core in 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine, they demonstrate the significance of modifications to these heterocyclic systems in achieving desired biological activities. []
Overview

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound consists of a pyrazole ring fused to a pyridine ring, with a hydrazine functional group attached. The structural complexity of this compound contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through various chemical reactions and is often studied in the context of drug discovery and development. Research into its properties and applications has been documented in scientific literature, emphasizing its significance in pharmacology and organic synthesis.

Classification

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is classified as:

  • Heterocyclic Compound: Contains rings with atoms of at least two different elements.
  • Pyrazole Derivative: A five-membered ring compound containing two nitrogen atoms.
  • Hydrazine Derivative: Contains the hydrazine functional group (-NH-NH2).
Synthesis Analysis

Methods

The synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine can be achieved through several methods:

  1. Condensation Reactions: One common method involves the condensation of hydrazine with appropriate pyridine derivatives under acidic or basic conditions.
  2. Cyclization Reactions: Another approach includes cyclizing a suitable precursor that contains both pyrazole and pyridine moieties.
  3. Multi-step Synthesis: This involves several sequential reactions where intermediates are formed before obtaining the final product.

Technical Details

The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity. Solvents such as ethanol or methanol are commonly used, and the reactions may require catalysts such as acids or bases to facilitate the formation of the desired structure.

Molecular Structure Analysis

Structure

The molecular formula for 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is C7H8N4C_7H_8N_4. The structure features:

  • A pyrazole ring (five-membered) fused to a pyridine ring (six-membered).
  • A hydrazine group (-NH-NH2) attached to the pyridine.

Data

Key structural data include:

  • Molecular Weight: Approximately 164.17 g/mol.
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range.
Chemical Reactions Analysis

Reactions

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The hydrazine group can act as a nucleophile in substitution reactions with electrophiles.
  • Oxidation Reactions: The compound may undergo oxidation to form more complex derivatives.

Technical Details

Reactions involving this compound often require specific conditions such as controlled pH and temperature. The use of protecting groups may also be necessary during multi-step synthesis to prevent unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is primarily related to its interactions with biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors.

Data

Research indicates that compounds within this class can exhibit activity against various biological targets, potentially leading to therapeutic effects in conditions such as inflammation, cancer, or neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like water and ethanol; solubility may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions (high temperature or strong acids/bases).
  • Reactivity: Reacts with strong oxidizing agents and electrophiles due to the presence of nitrogen atoms.

Relevant data from studies indicate that variations in these properties can significantly influence the compound's biological activity and applicability in medicinal chemistry.

Applications

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine has several scientific uses:

  • Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
  • Biological Research: Used in studies aimed at understanding enzyme mechanisms or receptor interactions.
  • Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules.
Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Medicinal Chemistry

Early Synthetic Breakthroughs and Structural Characterization

The foundational chemistry of pyrazolo[3,4-b]pyridines traces back to 1908, when Ortoleva first synthesized a monosubstituted derivative (R₃ = Ph) via iodine-mediated condensation of diphenylhydrazone and pyridine [3]. This pioneering work established the core scaffold, but structural ambiguities persisted due to tautomerism between 1H- and 2H-isomeric forms. Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives resolved this through regioselective annulation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, unequivocally confirming the 1H-tautomer’s dominance (>37 kJ/mol stability advantage) [3] [9].

Modern advances leveraged cyclocondensation strategies to optimize regiocontrol and diversification. Key milestones include:

  • Hydrazine-1,3-dicarbonyl cyclocondensation: Knorr-type reactions enabled efficient assembly of polysubstituted derivatives, though with limited regioselectivity for unsymmetrical diketones [9].
  • Acetylenic ketone functionalization: Bishop’s studies (1999) demonstrated that methylhydrazine favored N-methyl attack (93-97% regioselectivity), while arylhydrazines underwent primary amine addition (87-99% selectivity) [9].
  • Hypervalent iodine reagents: Guojing’s trifluoromethylation/cyclization of acetylenic ketones (2014) provided direct access to 3-CF₃ pyrazoles under transition-metal-free conditions [9].

Table 1: Key Synthetic Methods for Early Pyrazolo[3,4-b]pyridine Derivatives

YearReaction TypeKey Reagents/ConditionsRegioselectivity/YieldRef
1908Iodine-mediated condensationDiphenylhydrazone + pyridineSingle isomer (R₃=Ph)[3]
19111,3-Diketone cyclocondensation1-Phenyl-3-methyl-5-aminopyrazole + diketonesRegioselective N1-arylation[3][9]
1999Acetylenic ketone + hydrazineMethylhydrazine vs. arylhydrazines93-97% or 87-99% selectivity[9]
2014Trifluoromethylation/cyclizationHypervalent iodine (Togni reagent)70% yield, transition-metal-free[9]

Structural characterization crystallized with X-ray analyses confirming the planar bicyclic framework and hydrogen-bonding motifs critical for biomolecular recognition. By 2022, >300,000 1H-pyrazolo[3,4-b]pyridines had been documented, underscoring their synthetic versatility [3].

Emergence of Hydrazine-Functionalized Derivatives in Drug Discovery

The strategic incorporation of hydrazine at C-4 transformed pyrazolo[3,4-b]pyridines from synthetic curiosities to privileged scaffolds in kinase inhibition. This shift capitalized on hydrazine’s dual role as a:

  • Conformational director: The -NH-NH₂ moiety enabled hydrogen bonding with kinase hinge residues (e.g., Glu590/Met592 in TRKA) [5].
  • Versatile synthetic handle: Buchwald–Hartwig amination and Suzuki couplings allowed modular derivatization, as evidenced by TRKA inhibitor C03 (IC₅₀ = 56 nM) [5].

Scaffold hybridization proved pivotal. In MKK4 inhibitor development, hydrazine-functionalized derivatives derived from vemurafenib’s pyrrolo[2,3-b]pyridine core exhibited 100-fold selectivity shifts toward MKK4 (e.g., compound 58: Kd = 1.2 nM) by optimizing hinge-binding interactions while minimizing off-target (BRAF, JNK1) engagement [1]. Similarly, TRKA inhibitors merged hydrazinyl-pyrazolo[3,4-b]pyridines with hydrophobic tails (e.g., 2,5-difluorophenyl), achieving nanomolar potency through complementary π-stacking with Phe589 [5].

Table 2: Bioactive Hydrazine-Functionalized Pyrazolo[3,4-b]pyridine Derivatives

TargetRepresentative CompoundKey Structural FeaturesPotency (IC₅₀/Kd)Application
MKK4Compound 58Vemurafenib-derived, n-propylsulfonamide1.2 nM (Kd)Liver regeneration[1]
TRKAC032,5-Difluorophenyl tail, morpholine56 nM (TRKA)Anticancer (Km-12 cells)[5]
CDK1/2BMS-2652462,6-Difluorophenacyl, hinge binder6 nM (CDK1), 9 nM (CDK2)Antiproliferative[8]

The pharmacokinetic merits of hydrazine derivatives—including plasma stability and CYP450 passivity (e.g., C03’s low CYP inhibition except CYP2C9)—accelerated their prioritization in lead optimization [5].

Patent Landscape Analysis (2000–2025): Trends in Pyrazolo[3,4-b]pyridine-Based Innovations

The patent landscape reflects escalating therapeutic interest, with ~2,400 patents filed between 2000–2022 covering diverse indications [3] [4]. Key trends include:

  • Kinase inhibition dominance: 68% of patents target protein kinases. Notable examples include:
  • US8450340B2 (2013): Broad coverage of 1H-pyrazolo[3,4-b]pyridines for cancers (breast, colon, prostate) via kinase modulation [6].
  • IL205458A0 (2010): Protein kinase C-theta inhibitors for inflammatory/autoimmune disorders [2].
  • PL2770994T3 (2016): Pan-kinase inhibitors with morpholine solubilizing groups [4].

  • Structural diversification: Patents emphasize C4 hydrazine derivatization (42% of claims) and N1 alkyl/aryl substitutions (30% of claims) to enhance target engagement. The 2020 patent AU2018385453B2 exemplifies this, combining hydrazinyl-pyrazolo[3,4-b]pyridines with antipsychotics (e.g., aripiprazole) for cognitive disorders [10].

  • Therapeutic expansion: While oncology dominates (55%), recent filings increasingly claim metabolic (15%) and CNS applications (12%), as illustrated by US2015099743A1 (2015), protecting PKCβ inhibitors for diabetic complications [7].

Table 3: Patent Trends for Pyrazolo[3,4-b]pyridine Derivatives (2000–2025)

Patent NumberYearTherapeutic FocusKey Structural InnovationsAssignee
US8450340B22013Oncology (kinase-driven)C4-hydrazine with 2,6-difluorophenacylBristol-Myers Squibb[6]
IL205458A02010Inflammation, asthmaN1-aryl, C3-amino, C4-arylhydrazineUndisclosed[2]
US2015099743A12015Diabetic complicationsN-pyrimidin-4-yl-3-amino-pyrrolo-fused derivativesTransTech Pharma[7]
AU2018385453B22020Psychiatric disordersHybrids with antipsychotics (e.g., brexpiprazole)Neurocrine Biosciences[10]

Synthetic methodologies also evolved, with 28% of post-2015 patents incorporating catalytic borylation/Suzuki couplings (e.g., WO2009073300A1) to achieve complex C6-arylated hydrazine derivatives [2] [6]. This period solidified pyrazolo[3,4-b]pyridines as "validated scaffolds" in medicinal chemistry, with patent activity projected to grow 12% annually through 2025 [3] [4].

Properties

CAS Number

49834-59-5

Product Name

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c7-10-5-1-2-8-6-4(5)3-9-11-6/h1-3H,7H2,(H2,8,9,10,11)

InChI Key

RSYXRFWGQHXTOS-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1NN)C=NN2

Canonical SMILES

C1=CN=C2C(=C1NN)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.